molecular formula C19H23NO B5719895 4-tert-butyl-N-(2-methylbenzyl)benzamide

4-tert-butyl-N-(2-methylbenzyl)benzamide

Cat. No.: B5719895
M. Wt: 281.4 g/mol
InChI Key: CTHCDOJDZDLYSG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methylbenzyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its molecular structure features a tert-butyl group and a 2-methylbenzyl moiety, which are characteristic of intermediates used in advanced chemical synthesis . Similar benzamide and tert-butyl-substituted aromatic compounds are frequently employed in the development of novel heterocyclic systems, such as diazapentalenes, which are of significant interest in the field of fluorescent materials and bioimaging . The presence of the amide group makes this compound a potential building block for pharmaceutical research and the synthesis of more complex molecules, possibly through Friedel-Crafts type reactions or other catalytic processes . This product is provided as a high-purity material for research applications only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14-7-5-6-8-16(14)13-20-18(21)15-9-11-17(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCDOJDZDLYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(2-methylbenzyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid

Comparison with Similar Compounds

4-tert-Butyl-N-(aryl)benzamides

Compound Name Substituents Biological Target/Activity Key Findings References
AES-350 (Compound 51) 4-tert-butyl, 4-(hydroxycarbamoyl)phenyl HDAC inhibition Selective HDAC inhibitor; oral bioavailability; induces apoptosis in AML cells via HDAC inhibition .
4-tert-butyl-N-(quinolin-8-yl)benzamide 4-tert-butyl, quinolin-8-yl Palladium catalysis intermediate Used in synthesizing bis(2-chlorobenzyl)-substituted analogs .
4-tert-butyl-N-(thiazol-2-yl)benzamide 4-tert-butyl, thiazol-2-yl Fungicidal activity Predicted physicochemical properties; CCS values calculated .

Key Insight: The tert-butyl group enhances membrane permeability and target engagement in HDAC inhibitors (e.g., AES-350) . Thiazole or quinoline substitutions shift applications toward antifungal or catalytic uses .

N-(2-Methylbenzyl)benzamides

Compound Name Substituents Biological Target/Activity Key Findings References
3-(Cyclopentyloxy)-4-methoxy-N-(2-methylbenzyl)benzamide 3-cyclopentyloxy, 4-methoxy PDE4/Epoxide hydrolase inhibition Synthesized as part of dual anti-inflammatory inhibitors; 62% yield .
N-(4-Methoxy-2-(trifluoromethyl)benzyl)benzamide 4-methoxy, 2-(trifluoromethyl) Anti-inflammatory lead Lower yield (34%) compared to analogs with electron-withdrawing groups .

Key Insight : The 2-methylbenzyl group in this compound may confer steric effects that influence receptor binding or synthetic accessibility, similar to trifluoromethyl or methoxy substitutions in anti-inflammatory leads .

Antifungal Benzamides

Compound Name Substituents Activity Against Candida spp. Key Findings References
4-tert-butyl-N-(4-methylquinolin-6-yl)benzamide (Compound 9) 4-tert-butyl, 4-methylquinolin-6-yl Biofilm eradication (BEC50 = 2–10 µM) Disrupts Candida biofilms; potency linked to tert-butyl and quinoline groups .
4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)quinolin-6-yl)benzamide (Compound 1) 4-tert-butyl, 2-(4-ethylpiperazinyl) Fungicidal (MFC = 8–16 µg/mL) Enhanced activity with piperazine substitutions .

Key Insight : The tert-butyl group in antifungal analogs improves membrane penetration, while heterocyclic amines (e.g., piperazine) enhance target specificity .

Kinase Inhibitors

Compound Name Substituents Target Kinase Key Findings References
4-tert-butyl-N-(3-{8-[4-(4-methylpiperazine-1-carbonyl)phenylamino]imidazo[1,2-a]pyrazin-6-yl}-phenyl)benzamide Imidazopyrazine-linked phenyl Bruton’s tyrosine kinase (BTK) Co-crystallized with BTK (1.55 Å resolution); critical for rheumatoid arthritis therapy .

Key Insight : Bulky substituents like tert-butyl and extended aromatic systems optimize kinase binding pockets, as seen in BTK inhibitors .

SAR Trends in Benzamide Analogs

  • Lipophilicity : The tert-butyl group increases logP, improving blood-brain barrier penetration in nAChR modulators (e.g., compound 1: IC50 = 6.0 µM for α4β2 nAChRs) .
  • Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) enhance stability in crystallographic studies .
  • Heterocyclic Amines : Thiazole or pyridine substitutions (e.g., 4-tert-butyl-N-(thiazol-2-yl)benzamide) diversify biological targeting, from antifungals to kinase inhibitors .

Data Tables

Table 1: Antifungal Activity of Selected 4-tert-Butyl-Benzamides

Compound ID (Ref. ) Substituents on Quinoline Moiety MFC (µg/mL) BEC50 (µM)
1 2-(4-ethylpiperazin-1-yl), 4-methyl 8–16 4–8
3 4-methyl, 2-(4-methylpiperidin-1-yl) 16–32 8–16
9 4-methyl, 2-(4-methylpiperazin-1-yl) 4–8 2–4

Table 2: Pharmacokinetic Comparison of HDAC Inhibitors

Compound (Ref. ) HDAC Selectivity Oral Bioavailability (Mouse) Cytotoxicity (MV4-11 cells IC50)
AES-350 (51) Class I/IIb HDACs 85% 0.12 µM
SAHA (Vorinostat) Pan-HDAC 40% 1.5 µM

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